molecular formula C24H39O4- B1249379 3alpha,7beta-Dihydroxy-5beta-cholan-24-oate

3alpha,7beta-Dihydroxy-5beta-cholan-24-oate

Cat. No.: B1249379
M. Wt: 391.6 g/mol
InChI Key: RUDATBOHQWOJDD-UZVSRGJWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ursodeoxycholate is a bile acid anion that is the conjugate base of ursodeoxycholic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It has a role as a human metabolite. It is a bile acid anion and a cholanic acid anion. It is a conjugate base of an ursodeoxycholic acid.

Scientific Research Applications

Crystal Structures and Supramolecular Architectures

Research has highlighted the crystal structures of various oxo-cholic acids, including derivatives similar to 3alpha,7beta-Dihydroxy-5beta-cholan-24-oate. These studies reveal diverse supramolecular architectures formed by hydrogen bonds and weaker C-H...O interactions, showcasing the importance of such compounds in crystallography and materials science (Bertolasi et al., 2005).

Biotransformation and Novel Compounds

The biotransformation of related compounds by Aspergillus niger led to the isolation of derivatives including a compound similar to this compound. This research is significant in understanding microbial transformations and discovering new compounds with potential applications in drug development and biochemistry (Al-Aboudi et al., 2009).

Role as a Blood-Brain Barrier Permeator

A study investigating 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, a similar compound, as a blood-brain barrier (BBB) permeator, revealed its potential in enhancing drug delivery to the brain. This could have significant implications in developing treatments for neurological conditions (Mikov et al., 2004).

Synthesis and Chemical Analysis

Various studies have focused on the chemical synthesis and analysis of related bile acid derivatives. These syntheses are crucial for studying bile acid biosynthesis and exploring their roles in metabolism and disease (Kurosawa et al., 2001).

Bile Acid Derivatives and Cytotoxic Activity

Research into the synthesis of bile acid derivatives, including compounds structurally related to this compound, demonstrated cytotoxic activity against various human cancer cell lines. This suggests potential applications in cancer therapy (Brossard et al., 2010).

Properties

Molecular Formula

C24H39O4-

Molecular Weight

391.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

RUDATBOHQWOJDD-UZVSRGJWSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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